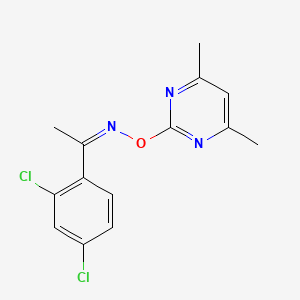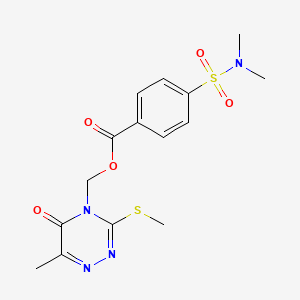
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a synthetic organic compound that features a complex structure combining a 1,2,4-triazine ring with a benzoate ester. This compound exhibits unique chemical properties due to its diverse functional groups, making it a subject of interest in various scientific fields including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate involves multiple steps starting from commercially available precursors. Here is a generalized synthetic route:
Formation of 1,2,4-triazine core:
Initial condensation of appropriate precursors like hydrazine derivatives and formyl or acyl compounds under acidic or basic conditions to form the triazine ring.
Introduction of the 6-methyl and 3-(methylthio) groups through substitution reactions, typically employing methyl iodide and thiol compounds in the presence of a base.
Ester Formation:
Synthesis of the benzoate ester involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoic acid with an appropriate alcohol or via transesterification methods.
Final Coupling:
The triazine core and the benzoate ester are coupled using suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production often scales up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis can enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation reactions, often with agents like potassium permanganate or hydrogen peroxide, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction with agents like lithium aluminum hydride can yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride in ether or alcohol solvents.
Substitution: Alkyl halides, sulfonating agents in the presence of bases or acids.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Alcohols and amines: from reduction processes.
Substituted esters: and other derivatives through nucleophilic or electrophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Utilized as a catalyst or catalytic precursor in organic synthesis.
Reactivity Studies: Its diverse functional groups make it a model compound for studying reactivity and mechanism of various chemical transformations.
Biology
Drug Design:
Biochemical Probes: Used in the development of probes for studying enzyme activity or metabolic pathways.
Medicine
Therapeutic Potential: Investigated for potential therapeutic effects, possibly involving enzyme inhibition or receptor modulation.
Industry
Material Science: Role in the synthesis of novel materials with specific properties.
Agrochemicals: Component in the development of new agrochemicals with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism by which (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate exerts its effects typically involves interactions at the molecular level:
Molecular Targets: Enzyme active sites, cellular receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways, inhibition of specific enzymes, or interference with signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-benzenesulfonate
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylcarbamoyl)benzoate
4-(N,N-dimethylsulfamoyl)benzyl 6-methyl-3-(methylthio)-5-oxo-1,2,4-triazine-4-carboxylate
Uniqueness
The unique combination of the 1,2,4-triazine ring with the benzoate ester and the N,N-dimethylsulfamoyl group imparts distinctive chemical and biological properties to (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate, making it stand out from its analogs.
This compound’s synthesis, reactivity, and applications highlight its versatility and significance in scientific research and industrial applications.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-10-13(20)19(15(25-4)17-16-10)9-24-14(21)11-5-7-12(8-6-11)26(22,23)18(2)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEJUCVZJJOXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)
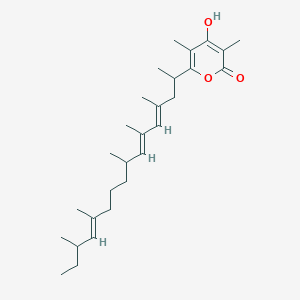
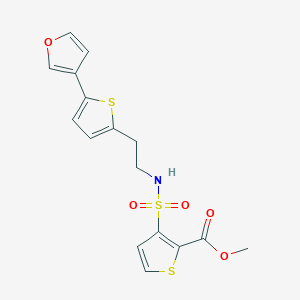
![1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2900872.png)

![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2900877.png)
![2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide](/img/structure/B2900878.png)


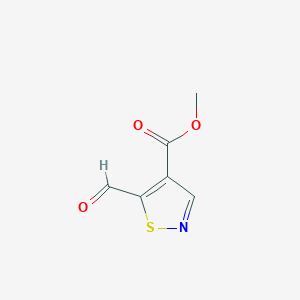
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2900883.png)


